molecular formula C24H23N3O3S B2738588 (E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 499210-37-6

(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2738588
CAS No.: 499210-37-6
M. Wt: 433.53
InChI Key: CLPQHBYVBGNZSF-RVDMUPIBSA-N
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Description

(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H23N3O3S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications

Anti-Rheumatic Potential

Research indicates that ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, particularly the copper complex, exhibit significant antioxidant, analgesic, and anti-rheumatic effects. This was demonstrated in an in vivo collagen-adjuvant arthritis model in rats (Sherif & Hosny, 2014).

Anticancer Properties

Compounds derived from ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown promising anticancer properties. These compounds were found to be effective against various cancer cell lines, including HepG2, MCF-7, and HCT-116, with some displaying significant inhibition of tumor markers and DNA damage in treated cancer cells (Sroor et al., 2020).

Antibacterial and Antifungal Applications

Novel derivatives of ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been evaluated for their antibacterial and antifungal properties. Some synthesized compounds exhibited activity comparable to established antibiotics and antifungals, making them effective against various pathogenic strains (Altundas et al., 2010).

Antioxidant and Anti-Inflammatory Effects

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have been synthesized and evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities. They showed significant potential in reducing oxidative stress and inflammation (Madhavi & Ramya, 2017).

Use in Heterocyclic Chemistry

These compounds have also been used as precursors in the synthesis of various heterocyclic systems, contributing to the advancement in the field of heterocyclic chemistry and providing potential candidates for further pharmacological evaluation (Baheti et al., 2002).

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-3-30-24(29)21-18-9-8-14(2)10-20(18)31-23(21)27-22(28)15(12-25)11-16-13-26-19-7-5-4-6-17(16)19/h4-7,11,13-14,26H,3,8-10H2,1-2H3,(H,27,28)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPQHBYVBGNZSF-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(=CC3=CNC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C(=C/C3=CNC4=CC=CC=C43)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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